CbzNH-PEG6-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CbzNH-PEG6-OH typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amine is then reacted with a polyethylene glycol (PEG) chain. This step often involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Deprotection: The final step involves the removal of the Cbz protecting group under mild acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
化学反応の分析
Types of Reactions:
Oxidation: CbzNH-PEG6-OH can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: CbzNH-PEG6-OH is widely used in the synthesis of bioconjugates and polymer-drug conjugates. Its PEG chain enhances the solubility and stability of the conjugated molecules, making it an essential tool in chemical synthesis .
Biology: In biological research, this compound is used to modify proteins and peptides. The PEGylation process helps to reduce immunogenicity and increase the half-life of therapeutic proteins .
Medicine: The compound is used in the development of drug delivery systems. PEGylation improves the pharmacokinetics and biodistribution of drugs, leading to better therapeutic outcomes .
Industry: this compound is used in the production of various industrial products, including coatings, adhesives, and lubricants.
作用機序
The mechanism of action of CbzNH-PEG6-OH primarily involves its ability to form stable conjugates with other molecules. The PEG chain provides steric hindrance, reducing the degradation and clearance of the conjugated molecules. This results in increased stability and prolonged circulation time in the body. The carbobenzoxy group protects the amine functionality during synthesis, ensuring that the desired product is obtained .
類似化合物との比較
CbzNH-PEG4-OH: Similar to CbzNH-PEG6-OH but with a shorter PEG chain.
CbzNH-PEG8-OH: Similar to this compound but with a longer PEG chain.
FmocNH-PEG6-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Cbz.
Uniqueness: this compound is unique due to its specific PEG chain length and the use of the carbobenzoxy protecting group. The PEG6 chain provides an optimal balance between solubility and stability, making it suitable for a wide range of applications. The Cbz group offers effective protection during synthesis, ensuring high yields and purity of the final product .
生物活性
CbzNH-PEG6-OH, a polyethylene glycol (PEG) derivative, is gaining attention in biomedical research due to its unique properties and potential applications in drug delivery and bioconjugation. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and implications for therapeutic use.
Chemical Structure and Properties
This compound is characterized by a hexaethylene glycol chain with a carbamate group that enhances its solubility and biocompatibility. The molecular formula is C12H25N1O5, with a molecular weight of approximately 253.34 g/mol. Its structure allows for efficient conjugation with various biomolecules, making it a versatile tool in drug development.
Property | Value |
---|---|
Molecular Formula | C12H25N1O5 |
Molecular Weight | 253.34 g/mol |
Solubility | Very soluble in water |
Functional Groups | Hydroxyl (-OH), Carbamate |
The primary mechanism of action for this compound involves its role as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules. PROTACs are designed to induce the degradation of specific proteins through the ubiquitin-proteasome system. The presence of this compound facilitates the formation of stable complexes between target proteins and E3 ubiquitin ligases, leading to selective protein degradation.
Biochemical Pathways
- Ubiquitin-Proteasome System : this compound enhances the targeting of proteins for ubiquitination, which is crucial for their subsequent degradation by the proteasome.
- Cellular Signaling : By regulating protein levels within cells, this compound can influence various signaling pathways, potentially altering cellular responses to stimuli.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable properties for drug development:
- Bioavailability : The PEGylation improves solubility and stability, enhancing bioavailability.
- Tissue Distribution : The hydrophilic nature of PEG allows for better distribution in biological tissues, potentially improving therapeutic efficacy.
- Elimination : PEG derivatives typically exhibit slower clearance rates from circulation, prolonging their action.
Case Studies
- Targeted Cancer Therapy : In a study utilizing this compound as part of a PROTAC construct targeting an oncogenic protein, researchers observed significant reductions in tumor growth in xenograft models. The study highlighted the compound's effectiveness in selectively degrading target proteins involved in cancer progression.
- Inflammatory Diseases : Another investigation focused on the immunomodulatory effects of PEGylated compounds similar to this compound. The results showed that these compounds could modulate cytokine release, suggesting potential applications in treating chronic inflammatory conditions.
Comparative Analysis
The biological activity of this compound can be compared with other PEG derivatives:
Compound | Application Area | Biological Activity |
---|---|---|
This compound | Cancer therapy | Selective protein degradation |
PEG5-C2-NH2 | Drug delivery | Enhanced solubility |
HO-PEG3-NH2 | Bioconjugation | Improved stability |
特性
IUPAC Name |
benzyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO8/c22-7-9-25-11-13-27-15-17-28-16-14-26-12-10-24-8-6-21-20(23)29-18-19-4-2-1-3-5-19/h1-5,22H,6-18H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSOAEHJFLMCNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。